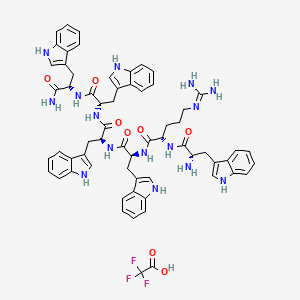

WRW4 Trifluoroacetate

Description

Contextualization of Formyl Peptide Receptors (FPRs) in Innate Immunity and Cellular Signaling

Formyl Peptide Receptors are a group of G protein-coupled receptors (GPCRs) that play a crucial role in the body's first line of defense against pathogens. frontiersin.orgnih.gov They are considered pattern recognition receptors (PRRs) because they recognize molecular patterns associated with bacteria and cellular damage. frontiersin.org This recognition triggers a cascade of intracellular signals, leading to cellular responses such as chemotaxis, where immune cells are directed to the site of infection or inflammation. patsnap.com

In humans, the FPR family consists of three main subtypes: FPR1, FPR2 (also known as Formyl Peptide Receptor-Like 1 or FPRL1), and FPR3 (also known as Formyl Peptide Receptor-Like 2 or FPRL2). nih.govnih.gov These receptors are encoded by separate genes located on chromosome 19. frontiersin.orgaai.org While they share sequence homology, they exhibit distinct functional diversities. nih.govaai.org

FPR1 shows a high affinity for N-formyl peptides, which are released by bacteria or from damaged host cell mitochondria. nih.govwikipedia.org Its activation is a key step in initiating inflammatory responses. frontiersin.orgnih.gov

FPR2/FPRL1 is notable for its ability to bind a wide variety of ligands, including both pro-inflammatory and anti-inflammatory molecules. nih.govnih.gov This dual nature suggests its involvement in both the initiation and resolution of inflammation. frontiersin.org

FPR3/FPRL2 is the least characterized of the three subtypes. frontiersin.org Unlike FPR1 and FPR2, it is not activated by the classic bacterial peptide fMLF and is primarily found in intracellular vesicles, suggesting a unique regulatory role. frontiersin.orgnih.gov

Table 1: Comparison of Human Formyl Peptide Receptor Subtypes

| Feature | FPR1 | FPR2 / FPRL1 | FPR3 / FPRL2 |

|---|---|---|---|

| Primary Ligands | High affinity for N-formyl peptides (e.g., fMLF). nih.govwikipedia.org | Broad range of ligands including peptides, lipids, and small molecules. nih.govnih.gov | Ligand profile is less defined, does not bind fMLF. frontiersin.orgnih.gov |

| Primary Function | Pro-inflammatory, initiates immune response to bacterial infection and tissue damage. frontiersin.orgnih.gov | Dual role in both pro-inflammatory and anti-inflammatory/pro-resolving pathways. frontiersin.orgnih.gov | Function is not fully understood, may have unique regulatory roles. frontiersin.orgnih.gov |

| Cellular Location | Primarily on the cell surface of phagocytes. frontiersin.org | Expressed on a wide variety of immune and non-immune cells. frontiersin.orgnih.gov | Mainly found in intracellular vesicles of monocytes and macrophages. frontiersin.orgnih.gov |

| Amino Acid Identity | - | 69% identity with FPR1. aai.org | 56% identity with FPR1, 83% with FPR2. aai.org |

Chemical Identity and Research Prominence of WRW4 Trifluoroacetate (B77799)

WRW4 Trifluoroacetate is a synthetic peptide that has gained prominence as a selective antagonist for certain FPR subtypes, making it a valuable tool for researchers.

The core of this compound is the peptide WRW4, which has the amino acid sequence Trp-Arg-Trp-Trp-Trp-Trp, often denoted as WRWWWW. cpcscientific.com It is a hexapeptide, meaning it is composed of six amino acids. novoprolabs.com The specific arrangement of these amino acids, particularly the tryptophan (Trp) and arginine (Arg) residues, is critical for its ability to interact with and block FPRs. cpcscientific.comnovoprolabs.com WRW4 is recognized as a selective antagonist of FPR2 and FPR3. caymanchem.com It has been shown to inhibit the binding of agonists to these receptors and subsequently block downstream signaling events like intracellular calcium release. caymanchem.comrndsystems.com

Table 2: Chemical and Physical Properties of WRW4 Peptide

| Property | Value |

|---|---|

| Full Sequence | H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 novoprolabs.com |

| One-Letter Sequence | WRWWWW cpcscientific.com |

| Molecular Formula | C61H65N15O6 novoprolabs.com |

| Molecular Weight | 1104.26 g/mol novoprolabs.com |

| Primary Target | Selective antagonist of FPR2 and FPR3. caymanchem.com |

Role of Trifluoroacetate Counterion in Research Applications

Synthetic peptides like WRW4 are commonly produced and purified using processes that involve trifluoroacetic acid (TFA). nih.govambiopharm.com As a result, the final peptide product is often a salt, with trifluoroacetate (TFA) acting as the counterion to the positively charged peptide. nih.govgenscript.com

The trifluoroacetate counterion serves several purposes in a research context:

Solubility and Stability : It can influence the peptide's solubility and stability, which is crucial for experimental applications. ambiopharm.com

Purification : TFA is used in the mobile phase during high-performance liquid chromatography (HPLC), a standard method for purifying peptides. ambiopharm.comgenscript.com

Protonation : For peptides that lack basic amino acids, TFA is necessary for protonation. novoprolabs.comgenscript.com

It is important for researchers to be aware of the presence of the TFA counterion, as it can sometimes have its own biological effects, potentially influencing experimental outcomes. nih.govgenscript.combiorxiv.org Therefore, the choice of the salt form of a peptide is a significant consideration in the design of biological experiments. ambiopharm.com

Properties

Molecular Formula |

C63H66F3N15O8 |

|---|---|

Molecular Weight |

1218.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C61H65N15O6.C2HF3O2/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46;3-2(4,5)1(6)7/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66);(H,6,7)/t44-,50-,51-,52-,53-,54-;/m0./s1 |

InChI Key |

KIPTTXFGLVJUMS-HNZNYIAHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Ii. Synthetic Strategies and Chemical Modifications of Wrw4

Methodologies for Solid-Phase Peptide Synthesis of WRW4

The primary method for producing WRW4 is Fmoc-based solid-phase peptide synthesis (SPPS). nih.govbachem.com This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The process begins by swelling the resin in a suitable solvent like dichloromethane (B109758) (DCM). unibs.it The synthesis cycle for each amino acid consists of several key steps:

Fmoc Deprotection: The temporary Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.comunibs.it

Washing: The resin is thoroughly washed to remove the deprotection agent and any by-products. bachem.com

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the growing peptide chain. bachem.com Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (N,N'-diisopropylcarbodiimide) with an additive like Oxyma. unibs.it Due to the hydrophobic nature of the multiple tryptophan residues in WRW4, extended coupling and deprotection times may be necessary to ensure complete reactions. nih.gov

Final Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin support. This is often accomplished using a strong acid, such as trifluoroacetic acid (TFA), which also removes the permanent side-chain protecting groups from the amino acids. unibs.itpeptide.com

The crude peptide is then purified, commonly by high-performance liquid chromatography (HPLC), to achieve a purity of ≥95%. nih.govrndsystems.combio-techne.com The final product is often obtained as a trifluoroacetate (B77799) (TFA) salt, a result of the cleavage and purification steps. biorbyt.comcpcscientific.com

A potential side reaction during SPPS is the N-terminal trifluoroacetylation of the peptide, particularly when using TFA for cleavage. nih.gov This occurs when reactive trifluoroacetyl groups, which can be generated from the TFA treatment of certain resin types (like those with hydroxymethyl groups), react with the free N-terminal amine of the peptide. nih.gov This leads to a capped, inactive peptide, terminating the chain extension.

Several strategies can be employed to minimize this unwanted modification:

Use of Stable Resins: Employing resins that are stable to TFA, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), can prevent the formation of trifluoroacetoxymethyl sites on the support, thereby reducing the chance of trifluoroacetylation to less than 0.02% per cycle. nih.gov

Control of Tryptophan-Related Side Reactions: Tryptophan's indole (B1671886) side chain is susceptible to modification during acid treatment. In neat TFA, tryptophan can cross-link to form dimers. nih.gov While not direct trifluoroacetylation, this highlights the need for careful handling. The use of scavengers during cleavage helps to prevent such side reactions. Another approach involves using a protected form of tryptophan, like dihydrotryptophan (Dht), which is resistant to this cross-linking and can be converted back to tryptophan later. nih.gov

Alternative Protecting Groups: While not standard for WRW4, research into alternative N-terminal protecting groups, such as trifluoroacetamide (B147638) (Tfac), has been explored. google.comgoogle.comgoogleapis.com The Tfac group is stable under typical SPPS conditions but can be removed specifically, offering another layer of control over N-terminal modifications. google.comgoogleapis.com

Derivatization Approaches for Functional Probes and Analogs

To investigate the function and interaction of WRW4 with its receptor, chemists synthesize derivatized versions of the peptide. These modifications can include the attachment of labels for detection or alterations to the peptide's structure to probe structure-activity relationships.

Biotinylation is the process of attaching biotin (B1667282) to a molecule, which allows for highly sensitive detection and purification due to biotin's strong affinity for avidin (B1170675) and streptavidin. sigmaaldrich.com Biotin-labeled WRW4 can be used to study its binding to the FPR2 receptor.

The biotin label can be incorporated during SPPS. sigmaaldrich.com Key considerations for this process include:

Position of the Label: The biotin can be attached to the N-terminus or the C-terminus of the peptide. The choice of position is critical as it can affect the peptide's biological activity and its ability to bind to its target. sigmaaldrich.com

Use of Spacers: A spacer arm, often a polyethylene (B3416737) glycol (PEG) linker, is frequently placed between the biotin molecule and the peptide. This spacer helps to minimize steric hindrance, ensuring that both the peptide can bind its receptor and the biotin can bind to avidin/streptavidin effectively. sigmaaldrich.com

Synthetic Method: Biotin can be coupled to the N-terminus of the completed, resin-bound peptide chain using standard peptide coupling chemistry. Alternatively, a lysine (B10760008) residue can be incorporated into the peptide sequence, and the biotin can be attached to its side-chain amine group. sigmaaldrich.com

The synthesis of analogs of WRW4, such as WRW4-OH, provides valuable insight into the structural requirements for its antagonist activity. The standard WRW4 peptide has a C-terminal amide (CONH2). rndsystems.combio-techne.com The analog WRW4-OH, by contrast, has a C-terminal carboxylic acid (-OH) group. biorbyt.comcpcscientific.com

The synthesis of WRW4-OH follows the same general SPPS principles as the amidated version, with a key difference in the choice of resin. To obtain the C-terminal carboxylic acid, a resin is used from which the peptide can be cleaved, leaving the acid functionality intact. Wang resin is a common choice for this purpose, as cleavage with TFA yields the desired peptide acid. unibs.itpeptide.com

Table 1. Key Compounds and Their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristic | Reference(s) |

|---|---|---|---|---|

| WRW4 | C61H65N15O6 | 1104.28 | C-terminal amide | rndsystems.combio-techne.com |

| WRW4 Trifluoroacetate | C63H66F3N15O8 | 1218.29 | Trifluoroacetate salt form | biorbyt.com |

| WRW4-OH | C61H64N14O7 | 1105.25 | C-terminal carboxylic acid | biorbyt.comcpcscientific.com |

| N-(trifluoroacetyl)tryptophan | C13H11F3N2O3 | 300.23 | Tryptophan with a TFA group on the amine |

Table 2. Summary of Synthetic Strategies

| Process | Description | Reagents/Conditions | Purpose | Reference(s) |

|---|---|---|---|---|

| Fmoc-SPPS | Stepwise addition of Fmoc-protected amino acids on a solid support. | Fmoc-amino acids, Coupling agents (HATU, DIC), Piperidine, Resin | To assemble the primary peptide sequence. | nih.govbachem.comunibs.it |

| Peptide Cleavage | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic Acid (TFA) | To obtain the crude peptide. | unibs.itpeptide.com |

| Biotinylation | Attachment of a biotin label to the peptide. | Biotinylation reagent, often with a PEG spacer. | To create a labeled probe for detection and affinity assays. | sigmaaldrich.com |

| Analog Synthesis | Synthesis of a variant with a C-terminal carboxylic acid instead of an amide. | Use of a specific resin (e.g., Wang resin) during SPPS. | To study structure-activity relationships. | peptide.combiorbyt.comcpcscientific.com |

Iii. Molecular Mechanisms of Action and Receptor Interaction Dynamics

Selective Antagonism of Formyl Peptide Receptors by WRW4 Trifluoroacetate (B77799)

WRW4 trifluoroacetate exhibits a notable selectivity in its antagonism of the formyl peptide receptor family, which in humans includes FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2). nih.gov This selectivity is the foundation of its specific biological effects.

FPRL1 (FPR2) Binding Affinity and Competitive Inhibition (IC50 = 0.23 μM)

WRW4 is a potent and selective antagonist for FPR2. rndsystems.comselleckchem.com It competitively inhibits the binding of agonists to this receptor. nih.gov The half-maximal inhibitory concentration (IC50) of WRW4 for inhibiting the binding of the potent FPR2 agonist WKYMVm to FPR2 is 0.23 μM. rndsystems.comselleckchem.commedchemexpress.commedchemexpress.com This demonstrates a high affinity and specific interaction with the FPR2 receptor. By binding to FPR2, WRW4 effectively blocks the receptor and prevents its activation by various agonists, including WKYMVm, MMK-1, amyloid-beta 42 (Aβ42), and F peptide. rndsystems.commedchemexpress.commedchemexpress.com

Table 1: Binding Affinity of this compound for FPR2

| Parameter | Value | Agonist Competed | Reference |

|---|---|---|---|

| IC50 | 0.23 μM | WKYMVm | rndsystems.comselleckchem.commedchemexpress.commedchemexpress.com |

Differential Interaction with FPR1 and FPR3

The antagonistic activity of WRW4 is highly specific to FPR2 and FPR3, with minimal interaction with FPR1. nih.govjst.go.jp While it effectively blocks agonists for FPR2, it does not inhibit the activity of fMLF, a classic agonist for FPR1. selleckchem.com This differential interaction underscores the selectivity of WRW4 and allows it to be used as a tool to dissect the specific roles of FPR2 and FPR3 in various physiological and pathological processes. jst.go.jp Notably, WRW4 is also recognized as the first antagonist capable of completely inhibiting the activation of FPR3 by its agonist F2L. mdpi.comcaymanchem.com This inhibitory action has been observed in cells engineered to express FPR3 and in mature monocyte-derived dendritic cells, which naturally express FPR3 but not the other FPRs. mdpi.com

Downstream Signaling Pathway Modulation

By antagonizing FPR2 and FPR3, this compound modulates several key downstream signaling pathways that are typically activated by agonist binding. These pathways are crucial for cellular responses such as chemotaxis, inflammation, and cell growth.

Inhibition of Intracellular Calcium Mobilization

A primary consequence of FPR activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger in many cellular processes. nih.gov WRW4 effectively inhibits the increase in intracellular calcium induced by various FPR2 agonists. rndsystems.comselleckchem.commedchemexpress.commedchemexpress.com Specifically, it blocks the calcium flux triggered by agonists such as WKYMVm, MMK-1, amyloid-beta 42, and F peptide in cells expressing FPRL1. medchemexpress.commedchemexpress.com At a concentration of 10 µM, WRW4 completely blocks the ligand-activated increase in [Ca2+]i in FPRL1-expressing RBL-2H3 cells. sigmaaldrich.com This inhibition of calcium mobilization is a direct result of preventing the initial G protein-coupled signaling cascade that follows receptor activation.

Attenuation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

The extracellular signal-regulated kinase (ERK) pathway is another significant downstream target of FPR signaling, playing a role in cell proliferation and survival. nih.gov WRW4 has been shown to specifically block the phosphorylation and subsequent activation of ERK that is mediated by FPRL1 stimulation. selleckchem.commedchemexpress.com For instance, it completely blocks the ERK activation in FPRL1-expressing RBL-2H3 cells that is induced by the agonist WKYMVm. selleckchem.comsigmaaldrich.com This demonstrates that WRW4's antagonistic action extends to inhibiting the mitogen-activated protein kinase (MAPK) cascade, a crucial pathway in cellular signaling. nih.gov

Table 2: Effect of WRW4 on Downstream Signaling Events

| Signaling Event | Effect | Agonist Blocked | Cell Type | Reference |

|---|---|---|---|---|

| Intracellular Calcium Mobilization | Inhibition | WKYMVm, MMK-1, Aβ42, F peptide | FPRL1-expressing cells | selleckchem.commedchemexpress.commedchemexpress.com |

| ERK Phosphorylation | Attenuation | WKYMVm | FPRL1-expressing RBL-2H3 cells | selleckchem.comsigmaaldrich.com |

Impact on Gi-Protein Coupled Receptor Signaling

Formyl peptide receptors, including FPR2, are G protein-coupled receptors (GPCRs) that primarily signal through the Gi family of G proteins. nih.govbiomolther.org The binding of an agonist to the receptor triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits, which then initiate downstream signaling cascades. nih.gov The antagonistic action of WRW4 on FPR2 and FPR3 inherently involves the disruption of this Gi-protein coupled signaling. unibs.it By competitively binding to the receptor, WRW4 prevents the conformational change necessary for G protein activation, thereby inhibiting the entire downstream signaling cascade that is dependent on Gi protein activation. jst.go.jp Research has shown that the pro-angiogenic effects mediated by FPR3 are suppressed by the G protein-coupled receptor inhibitor pertussis toxin, as well as by WRW4, confirming the involvement of Gi-protein signaling in the pathways modulated by this antagonist. unibs.it

Iv. Cellular and Subcellular Biological Activities of Wrw4 Trifluoroacetate in Vitro

Modulation of Leukocyte Chemotaxis and Migration

WRW4 Trifluoroacetate (B77799) has demonstrated significant effects on the directed movement, or chemotaxis, of several types of leukocytes. This modulation is primarily achieved by blocking the FPR2 receptor, which is responsible for sensing and responding to a variety of chemoattractant signals. frontiersin.orgcpcscientific.comnih.gov

Research has consistently shown that WRW4 Trifluoroacetate is an effective inhibitor of neutrophil chemotaxis. It blocks the migration of neutrophils towards various chemoattractants that signal through the FPR2 receptor. rndsystems.com For instance, the compound inhibits the chemotactic migration of neutrophils induced by Amyloid-β42 (Aβ42) peptide, a component implicated in neurodegenerative diseases. selleckchem.commedchemexpress.comselleck.co.jp Similarly, it prevents chemotaxis toward the potent synthetic FPR2 agonist WKYMVm. selleckchem.comsigmaaldrich.com Studies have also demonstrated its ability to block the synergistic effect between human recombinant Serum Amyloid A1 (hrSAA1) and the chemokine CXCL8 in promoting neutrophil migration, indicating that hrSAA1 utilizes the FPR2 receptor for this activity. frontiersin.org The inhibitory effect of WRW4 on neutrophil migration has been observed in various experimental setups, including Transwell migration assays. jst.go.jp

| Cell Type | Chemoattractant/Agonist | Effect of this compound | References |

| Human Neutrophils | Amyloid-β42 (Aβ42) peptide | Inhibition of chemotactic migration | rndsystems.comselleckchem.commedchemexpress.com |

| Human Neutrophils | WKYMVm | Inhibition of chemotactic migration | selleckchem.comsigmaaldrich.com |

| Human Neutrophils | MMK-1 | Inhibition of migration | frontiersin.org |

| Human Neutrophils | hrSAA1 + CXCL8 | Inhibition of synergistic chemotactic effect | frontiersin.org |

| Human Polymorphonuclear Leukocytes | MITLAIPVNKPGR (Soybean Peptide) | Reduction of induced migration | jst.go.jp |

The influence of this compound extends to macrophages, another critical cell type in the immune response. A key finding is the compound's ability to completely inhibit the internalization of Aβ42 peptide in human macrophages. selleckchem.comsigmaaldrich.commedchemexpress.comselleck.co.jpmerckmillipore.com This process is significant as the accumulation and clearance of Aβ42 by mononuclear phagocytes are central to the pathology of Alzheimer's disease, and this internalization is mediated by the FPRL1 receptor. While direct studies on macrophage migration are less detailed, the inhibition of agonist-induced chemotaxis in FPR2-expressing cells suggests a similar effect. sigmaaldrich.commdpi.com For example, oxidized low-density lipoprotein (oxLDL), an atherogenesis-associated molecule, stimulates macrophage chemotaxis via FPR2, an effect that can be inhibited by WRW4. mdpi.com

| Cell Type | Process | Stimulus | Effect of this compound | References |

| Human Macrophages | Internalization | Amyloid-β42 (Aβ42) peptide | Complete inhibition | selleckchem.comsigmaaldrich.commedchemexpress.commerckmillipore.com |

| Macrophages | Chemotaxis | Oxidized low-density lipoprotein (oxLDL) | Inhibition | mdpi.com |

Information regarding the specific effects of this compound on dendritic cell migration is limited in the available scientific literature. Dendritic cells are known to express formyl peptide receptors, which play a role in their migration and function. amazonaws.comscispace.com However, direct experimental evidence detailing the inhibitory or modulatory capacity of WRW4 on dendritic cell chemotaxis is not extensively documented.

Effects on Macrophage Migration and Internalization Processes (e.g., Amyloid-β42 peptide internalization)

Regulation of Cellular Oxidative Burst

The oxidative burst is a critical antimicrobial function of phagocytic leukocytes, involving the rapid release of reactive oxygen species (ROS). This compound has been shown to regulate this process by blocking FPR2-mediated signals that trigger it.

This compound effectively suppresses the generation of superoxide (B77818), a primary component of the oxidative burst in neutrophils. caymanchem.comselleckchem.com This inhibition is particularly evident when the superoxide production is induced by the Aβ42 peptide. rndsystems.comselleckchem.comsigmaaldrich.commedchemexpress.commerckmillipore.comcaymanchem.com By antagonizing the FPR2 receptor, WRW4 prevents the downstream signaling events that lead to the assembly and activation of the NADPH oxidase enzyme complex, which is responsible for superoxide production. researchgate.net This inhibitory action is specific, as it blocks FPR2-mediated responses without affecting those triggered by agonists for other receptors like FPR1. selleckchem.comselleck.co.jp

| Cell Type | Stimulus | Cellular Response | Effect of this compound | References |

| Human Neutrophils | Amyloid-β (1-42) (Aβ42) | Superoxide generation | Prevention/Inhibition | rndsystems.comcaymanchem.comselleckchem.comsigmaaldrich.commedchemexpress.comcaymanchem.com |

| Human Neutrophils | fMLP (1 uM) | Superoxide anion production | Synergistic suppression (in combination with ε-viniferin) | researchgate.net |

Impact on Inflammatory Mediator Production

Beyond influencing cell movement and oxidative stress, this compound also modulates the production of inflammatory mediators, such as cytokines. This highlights the central role of the FPR2 receptor in orchestrating inflammatory responses.

In studies using trophoblast cells treated with lipopolysaccharide (LPS) to mimic inflammation, the addition of WRW4 reversed the increased expression of proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Similarly, in LPS-stimulated macrophages, WRW4 reversed the effects of the FPR2 agonist WKYMV on the production of IL-6. researchgate.netnih.govnih.gov Furthermore, in the context of atherosclerosis research, the FPR2 antagonist WRW4 was shown to inhibit TNF-α production induced by oxidized low-density lipoprotein (oxLDL) in macrophages. mdpi.com These findings collectively indicate that by blocking FPR2, WRW4 can effectively dampen the production of key pro-inflammatory signaling molecules in various cell types. biorxiv.org

| Cell Type | Stimulus | Mediator(s) Affected | Effect of this compound | References |

| HTR8/SVneo (Trophoblast) Cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Decreased release | nih.gov |

| LPS-stimulated Macrophages | WKYMV (FPR2 agonist) | IL-6 | Reversal of WKYMV-induced effects | researchgate.netnih.govnih.gov |

| Macrophages | Oxidized low-density lipoprotein (oxLDL) | TNF-α | Inhibition of production | mdpi.com |

Inhibition of Pro-inflammatory Cytokine Production

This compound has demonstrated the ability to modulate the production of pro-inflammatory cytokines in various cell types. Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. When the body is fighting an infection or healing from an injury, certain cytokines can promote inflammation.

In studies involving macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the addition of WRW4 reversed the anti-inflammatory effects of the FPR2 agonist WKYMV, leading to an increase in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). mdpi.comnih.govnih.gov This suggests that by blocking FPR2, WRW4 can interfere with the signaling pathways that regulate cytokine expression.

Similarly, in a model of acute heart failure, the inhibition of FPR2 by WRW4 led to an increase in the messenger RNA (mRNA) levels of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov This indicates that FPR2 signaling plays a role in suppressing the inflammatory response, and its blockade by WRW4 can exacerbate it.

Conversely, in organotypic hippocampal cultures, pre-treatment with a novel FPR2 agonist, MR-39, was shown to abolish LPS-induced increases in the expression of genes related to the pro-inflammatory M1 phenotype, including Il-1β and Il-6. mdpi.com The specificity of this effect was confirmed by the addition of WRW4, which counteracted the anti-inflammatory actions of the agonist. mdpi.com

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Type | Stimulus | Cytokine Measured | Effect of WRW4 |

|---|---|---|---|

| Macrophages | LPS | IL-6 | Reversed the anti-inflammatory effect of WKYMV mdpi.comnih.govnih.gov |

| Infarcted Left Ventricle | Myocardial Infarction | TNF-α, IL-1β | Increased mRNA levels nih.gov |

| Organotypic Hippocampal Cultures | LPS | IL-1β, IL-6 | Reversed the anti-inflammatory effect of MR-39 mdpi.com |

Prevention of Leukotriene Biosynthesis

Leukotrienes are inflammatory chemicals the body releases after coming in contact with an allergen or during inflammation. They are involved in the pathology of several inflammatory diseases.

Research has shown that exotoxins from Staphylococcus aureus can activate 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, in neutrophils. researchgate.net While direct evidence of WRW4's effect on leukotriene biosynthesis is still emerging, its role as an FPR2 antagonist suggests a potential indirect influence. FPR2 is known to be activated by various ligands, including some that can trigger downstream signaling cascades leading to the production of inflammatory mediators. By blocking FPR2, WRW4 could potentially interrupt these pathways and thus prevent or reduce leukotriene synthesis.

Further investigation is needed to fully elucidate the specific mechanisms by which WRW4 may modulate leukotriene biosynthesis.

Effects on Cell Differentiation and Phenotype

This compound has been shown to influence the differentiation and phenotype of immune cells, particularly macrophages, by modulating their polarization and activation states.

Influence on Macrophage Polarization and Activation States

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as the pro-inflammatory M1 and the anti-inflammatory M2 states, in response to environmental cues.

Studies have demonstrated that the inhibition of FPR2 with WRW4 can impact macrophage polarization. In a model of acute heart failure, FPR2 inactivation led to an increase in pro-inflammatory (F4/80+/Ly6Chi) macrophage infiltration. nih.gov This suggests that FPR2 signaling is involved in steering macrophages away from a pro-inflammatory phenotype.

Furthermore, research on primary human macrophages has shown that polarization towards the M1 phenotype with stimuli like IFNγ and LPS increases the expression of Formyl Peptide Receptor 1 (FPR1), while polarization towards the M2 phenotype with IL-4 and IL-13 reduces FPR1 expression. plos.org While this study did not directly use WRW4, it highlights the differential expression of formyl peptide receptors during macrophage polarization, a process that can be targeted by antagonists like WRW4. The activation of FPR2 can influence both pro-inflammatory and pro-resolving responses depending on the specific agonist, and antagonists like WRW4 can thus shift the balance of macrophage polarization. nih.gov

Table 2: Influence of this compound on Macrophage Polarization

| Experimental Model | Key Finding | Implication |

|---|---|---|

| Acute Heart Failure | Increased pro-inflammatory macrophage infiltration with WRW4 treatment nih.gov | FPR2 signaling likely suppresses M1 polarization. |

| Primary Human Macrophages | Differential FPR1 expression in M1 vs. M2 macrophages plos.org | Highlights the potential for FPR antagonists to modulate macrophage phenotype. |

Receptor Desensitization Phenomena

Receptor desensitization is a process by which a receptor decreases its response to a signaling molecule after a period of exposure. This is a crucial mechanism to prevent overstimulation and cellular damage.

WRW4 has been utilized to study receptor desensitization, particularly of FPRs. For instance, it has been shown that WRW4 can induce desensitization of FPR3 in human umbilical vein endothelial cells (HUVECs). unibs.it This was demonstrated by the observation that pre-incubation with WRW4 for 48 hours suppressed the effects of an FPR3 agonist. unibs.it

The process of FPR desensitization is generally mediated by receptor phosphorylation and the binding of arrestins to the agonist-occupied receptor, leading to uncoupling from G proteins and receptor internalization. frontiersin.org While arrestins are often involved, the internalization of FPRs can also occur independently, although arrestins are required for the recycling of the internalized receptor. frontiersin.org The ability of WRW4 to act as an antagonist and induce desensitization makes it a valuable tool for studying these regulatory mechanisms. amazonaws.commdpi.com

Cellular Cross-Talk and Receptor Switching Phenomena

The interactions between different cell types and the dynamic changes in receptor expression and function are critical aspects of the immune response.

Agonist-Induced Receptor Switching in Phagocytes

Phagocytes, such as neutrophils and macrophages, are key players in the innate immune system. The phenomenon of agonist-induced receptor switching allows these cells to respond dynamically to a changing inflammatory environment.

While direct evidence of this compound inducing receptor switching is not extensively documented, its role as a selective FPR2 antagonist is crucial in dissecting the complex signaling networks in phagocytes. The activation of different FPRs by various agonists can trigger distinct signaling pathways. For example, some agonists may lead to a pro-inflammatory response, while others promote resolution of inflammation.

The use of specific antagonists like WRW4 allows researchers to isolate the contribution of FPR2 to these processes. By blocking FPR2, it becomes possible to observe how the cellular response is altered and whether other receptors are engaged to compensate or modulate the response. For instance, in neutrophils, the activation of FPR2 by certain agonists can be inhibited by WRW4, thereby potentially altering the cell's subsequent responses to other stimuli. uu.nl This highlights the intricate cross-talk between different receptor systems in phagocytes.

V. Preclinical Research Applications and Disease Model Studies

Investigation in Inflammatory and Autoimmune Disorders

The activation of FPR2 is closely linked to inflammatory responses. cpcscientific.com As a specific antagonist of this receptor, WRW4 Trifluoroacetate (B77799) is utilized in studies to probe the role of the FPR2 signaling pathway in inflammatory and autoimmune diseases.

Atherosclerosis is a chronic inflammatory disease. Research has explored the role of FPR2 and related molecules in its pathogenesis. Studies have shown that Serum Amyloid A (SAA), a protein associated with inflammation and atherosclerosis, can upregulate the expression of the pro-inflammatory factor Visfatin in macrophages. nih.gov This SAA-induced effect was found to be mediated through the FPR2 receptor. The use of WRW4, as an FPR2 inhibitor, was shown to decrease the SAA-induced production of Visfatin in macrophage cell cultures. nih.gov

Furthermore, the trifluoroacetate (TFA) counterion, which is part of the WRW4 Trifluoroacetate compound, has itself been studied for its biological effects. In preclinical studies using mouse models of atherosclerosis (LDLr-/- and apoE-/-), TFA was found to reduce plasma cholesterol and triglyceride levels. biorxiv.orgbiorxiv.org Notably, administration of TFA led to a significant reduction in the development of atherosclerotic lesions. biorxiv.orgbiorxiv.org

Table 1: Effect of Trifluoroacetate (TFA) in Atherosclerosis Mouse Models

| Model | Finding | Reduction Percentage | Source |

|---|---|---|---|

| LDLr-/- Mice (Heart) | Reduction in atherosclerotic lesion volume | 41% | biorxiv.org |

| LDLr-/- Mice (Aorta) | Reduction in plaque area | 46% | biorxiv.org |

This table summarizes findings on the trifluoroacetate (TFA) component of the compound.

Ischemia/reperfusion (I/R) injury, the tissue damage that occurs when blood supply returns after a period of ischemia, involves a significant inflammatory component. mdpi.commdpi.com The FPR2 receptor is a key player in this process, and WRW4 has been used to investigate its role in cardiac I/R models. nih.gov

Table 2: Impact of WRW4 on Leukocyte Populations in a Murine Acute Heart Failure Model

| Cell Type | Tissue | Observation with WRW4 Treatment | Source |

|---|---|---|---|

| Monocytes (CD45+/CD11b+) | Left Ventricle | Significant Decrease | nih.gov |

| Monocytes (CD45+/CD11b+) | Spleen | Significant Decrease | nih.gov |

| Macrophages (F4/80+) | Left Ventricle | Decrease | nih.gov |

| Macrophages (F4/80+) | Spleen | Decrease | nih.gov |

| Pro-inflammatory Macrophages (F4/80+/Ly6Chi) | Left Ventricle | Increase | nih.gov |

Atherosclerosis Research Models

Role in Neurodegenerative Research

FPR2 activation is also associated with cellular responses in neurodegenerative disorders, making WRW4 a relevant tool for this area of research. cpcscientific.commedchemexpress.com

The amyloid-β (Aβ) peptide is a central component in the pathology of Alzheimer's disease. FPR2 is one of the receptors through which Aβ42, a toxic form of the peptide, can exert its effects on immune cells like neutrophils and macrophages. nih.gov Preclinical studies have demonstrated that this compound can effectively antagonize these actions. nih.govcaymanchem.comtocris.com

WRW4 specifically inhibits several key cellular responses triggered by Aβ42. It has been shown to block the Aβ42-induced increase in intracellular calcium, prevent the generation of superoxide (B77818) by neutrophils, and inhibit the chemotactic migration of these cells toward the peptide. rndsystems.comnih.govmedchemexpress.com Furthermore, WRW4 completely inhibited the internalization of the Aβ42 peptide in human macrophages. nih.govmedchemexpress.com

Table 3: Inhibitory Effects of WRW4 on Amyloid-β42-Induced Cellular Responses

| Cellular Response | Cell Type | Effect of WRW4 | Source |

|---|---|---|---|

| Intracellular Calcium Increase | FPRL1-expressing cells | Inhibited | nih.gov |

| Superoxide Generation | Human Neutrophils | Inhibited | nih.govcaymanchem.comtocris.com |

| Chemotactic Migration | Human Neutrophils | Inhibited | rndsystems.comnih.gov |

| Peptide Internalization | Human Macrophages | Completely Inhibited | nih.govmedchemexpress.com |

Impact on Host Defense Mechanisms

The FPR2 receptor plays a role in the host's defense against pathogens, and this compound has been used to study its function in bacterial infection models. cpcscientific.com

Brucella abortus is the bacterium responsible for brucellosis. The role of FPR2 in the context of this infection has been explored both in vitro and in vivo. A study investigating the contribution of FPR2 to B. abortus infection found that manipulating the receptor with WRW4 had significant effects. nih.gov

In bone marrow-derived macrophages (BMDMs), treatment with WRW4 led to attenuated secretion of the cytokines IL-6 and IL-10 following infection. nih.gov In an in vivo mouse model, treatment with WRW4 resulted in reduced bacterial proliferation in the spleen. This suggests that inhibition of FPR2 may be a potential strategy to combat brucellosis. nih.gov

Table 4: Effects of WRW4 in Brucella abortus Infection Models

| Model System | Finding | Outcome | Source |

|---|---|---|---|

| In Vitro (BMDMs) | Cytokine Secretion | Attenuated secretion of IL-6 and IL-10 | nih.gov |

| In Vivo (Mouse) | Bacterial Proliferation | Reduced bacterial proliferation in the spleen | nih.gov |

Exploration in Cardiovascular System Pathophysiology

The cardiovascular system has been a significant area of investigation for the application of this compound, particularly in the context of heart failure and angiogenesis.

In the context of acute myocardial infarction (MI), the inflammatory response, including the recruitment of leukocytes, plays a critical role in the subsequent development of heart failure. nih.gov Studies have shown that innate immune cells are major contributors to the early response following myocardial ischemia/reperfusion (MI/R) injury. nih.gov The recruitment of neutrophils to the infarct zone is correlated with the extent of the infarction. nih.gov While direct studies detailing the use of this compound in acute heart failure models are not prevalent in the provided results, the known function of FPRs in mediating leukocyte chemotaxis suggests a potential role. frontiersin.orgresearchgate.net FPRs are G protein-coupled receptors involved in the recruitment and activation of immune cells. unibs.it Specifically, FPR2 has been identified as a receptor for serum amyloid A (SAA), a protein that is chemotactic for several leukocyte subtypes. frontiersin.orgresearchgate.net By blocking FPR2, this compound could potentially modulate the leukocyte infiltration that exacerbates cardiac damage after an ischemic event. Further research is needed to explicitly define the effects of this compound in animal models of acute heart failure.

Table 1: Leukocyte Recruitment in Myocardial Infarction/Reperfusion Injury

| Model | Key Findings | Potential Implication for WRW4 |

|---|---|---|

| Mouse model of myocardial ischemia/reperfusion (MI/R) | MI/R injury leads to increased neutrophil infiltration and the presence of citrullinated histone H3 at the injury site. nih.gov | Inhibition of FPR2 by WRW4 could potentially reduce neutrophil recruitment. |

| PAD4-deficient mice in MI/R model | PAD4 deficiency reduced leukocyte recruitment to the infarcted myocardium. nih.gov | Suggests that targeting pathways involved in leukocyte recruitment can be cardioprotective. |

Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions. frontiersin.org Research has identified a role for FPR3 in modulating angiogenesis. One study demonstrated that a pro-angiogenic peptide exerts its effects through the engagement and activation of FPR3 expressed by human umbilical vein endothelial cells (HUVECs). unibs.it The pro-angiogenic activity was suppressed by the FPR2/FPR3 antagonist WRW4. unibs.it This suggests that this compound can inhibit angiogenesis by blocking FPR3 signaling in endothelial cells. Further supporting this, WRW4-induced desensitization of FPR3 in HUVECs also led to the inhibition of these pro-angiogenic effects. unibs.it In contrast, another study showed that in human microvascular endothelial cells (HMECs), the FPR2 antagonist WRW4 inhibited tube formation stimulated by high glucose. nih.gov This indicates that both FPR2 and FPR3 may have roles in regulating angiogenesis, and WRW4 can modulate these processes.

Table 2: Effect of WRW4 on Angiogenesis

| Cell Type | Experimental Condition | Effect of WRW4 | Receptor Implicated |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Stimulation with a pro-angiogenic peptide | Suppression of pro-angiogenic activity unibs.it | FPR3 unibs.it |

| Human Microvascular Endothelial Cells (HMECs) | High glucose (HG) stimulation | Inhibition of tube formation nih.gov | FPR2 nih.gov |

Acute Heart Failure Models and Leukocyte Recruitment

Metabolic Signaling Investigations

This compound has also been utilized in studies investigating metabolic signaling pathways, particularly in the context of adipocyte function.

Thermogenesis by adipocytes is a promising target for combating obesity and related metabolic disorders. frontiersin.org Recent research has identified formyl peptide receptor 2 (FPR2) as a key player in regulating adipocyte thermogenesis. nih.gov Specifically, long-chain ceramides (B1148491) have been shown to bind to FPR2 in brown and beige adipocytes, leading to the inhibition of thermogenesis. nih.gov This inhibitory effect is mediated through a Gi cyclic adenosine (B11128) monophosphate signaling pathway. nih.gov The absence of FPR2 reverses this effect, highlighting the receptor's central role. nih.gov Although direct studies using this compound to block this specific ceramide-mediated inhibition were not found, its known function as an FPR2 antagonist suggests its potential utility in reversing the inhibition of thermogenesis caused by elevated ceramide levels. By blocking the interaction of ceramides with FPR2, WRW4 could potentially promote thermogenesis, offering a therapeutic strategy for obesity.

Antidepressant Effects in Animal Models

The potential for this compound to influence neurological processes has been explored in the context of depression. While direct studies on the antidepressant effects of WRW4 are not available, research into the mechanisms of depression and antidepressant action provides a basis for potential investigation. Animal models of depression are associated with decreased adult hippocampal neurogenesis, while many antidepressant treatments stimulate this process. nih.gov The hippocampus is crucial for various cognitive functions and emotional behavior. nih.gov Interestingly, some trophic factors and their receptors have been implicated in the mechanisms of antidepressant effects. nih.gov Given that FPRs are expressed in the central nervous system, including neuroblastoma cells, and are involved in inflammatory and immune responses which can contribute to the pathophysiology of depression, exploring the role of FPR antagonists like WRW4 in animal models of depression is a plausible area for future research.

Vi. Advanced Analytical and Methodological Approaches for Wrw4 Research

Spectroscopic and Chromatographic Characterization in Research Contexts

Precise characterization of WRW4 trifluoroacetate (B77799) is a prerequisite for reliable and reproducible research findings. High-performance liquid chromatography and mass spectrometry are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized peptides like WRW4 trifluoroacetate. tocris.commerckmillipore.comgoogleapis.com This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For WRW4, reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with trifluoroacetic acid (TFA). jst.go.jpresearchgate.net

The purity of WRW4 is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. Commercial suppliers of this compound routinely use HPLC to guarantee a high degree of purity, often exceeding 95% or even 99%. tocris.comselleckchem.comselleck.co.jp For instance, some batches are reported to have a purity of 99.53% as determined by HPLC. selleckchem.com In research settings, peptides are often purified using preparative HPLC and their purity confirmed by analytical HPLC to be greater than 95% or 99%. jst.go.jpunibs.it The process involves using a gradient of an organic solvent like acetonitrile with 0.1% TFA. jst.go.jp

Table 1: Reported Purity of this compound Determined by HPLC

| Purity Level | Reference(s) |

| ≥99% | unibs.it |

| 99.53% | selleckchem.com |

| ≥98% | caymanchem.com |

| ≥95% | tocris.comjst.go.jprndsystems.com |

| ≥80% | nih.gov |

This table compiles purity data from various sources, highlighting the standards met by commercially available and research-grade WRW4.

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and thus the identity of WRW4. nih.gov This method ionizes the peptide and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise measurement of the molecular weight, which can be compared to the calculated theoretical weight of the WRW4 peptide.

For WRW4, with a molecular formula of C₆₁H₆₅N₁₅O₆, the expected molecular weight is approximately 1104.28 Da. rndsystems.cominvivochem.com Mass spectrometry analysis confirms that the synthesized peptide has the correct mass, validating its primary structure. jst.go.jpresearchgate.net Techniques such as time-of-flight (TOF) MS are utilized for this purpose. unibs.it This structural confirmation is crucial to ensure that the biological activity observed is indeed due to WRW4 and not an impurity or a different peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

In Vitro Receptor Binding and Functional Assays

To understand the biological function of this compound as an FPR2 antagonist, a variety of in vitro assays are employed. These assays measure the compound's ability to bind to the receptor and to inhibit the functional responses triggered by receptor agonists.

Radioligand binding assays are a classic and robust method to determine the affinity of a compound for a specific receptor. tocris.commerckmillipore.comselleck.co.jpunibs.itoup.com In the context of WRW4, these assays typically involve a radiolabeled agonist of FPR2, such as [³H]fMLF or [¹²⁵I]WKYMVm. mdpi.com The principle is to measure the displacement of the radioligand from the receptor by increasing concentrations of the unlabeled competitor, in this case, WRW4.

These competition binding experiments are performed on cells engineered to express FPR2, such as rat basophilic leukemia (RBL-2H3) cells. selleckchem.commdpi.com The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of WRW4 required to inhibit 50% of the specific binding of the radioligand. Studies have consistently shown that WRW4 inhibits the binding of the potent FPR2 agonist WKYMVm with an IC₅₀ value of 0.23 µM. tocris.comselleckchem.comselleck.co.jprndsystems.combio-techne.commedchemexpress.com This demonstrates the direct interaction of WRW4 with the FPR2 receptor. Scintillation Proximity Assay (SPA) is a common technology used for these types of binding assays. revvity.comnih.gov

Activation of G-protein coupled receptors like FPR2 by an agonist leads to a rapid and transient increase in the concentration of intracellular calcium ([Ca²⁺]i). tocris.commerckmillipore.comselleck.co.jpunibs.itoup.com This calcium mobilization is a key second messenger signaling event. The antagonistic effect of WRW4 is effectively quantified by its ability to block this agonist-induced calcium flux. rndsystems.combio-techne.com

In this assay, cells expressing FPR2 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. biorxiv.org When the cells are stimulated with an FPR2 agonist (e.g., WKYMVm, MMK-1, or Amyloid β42), the dye fluoresces upon binding to the increased intracellular calcium. selleckchem.comrndsystems.com Pre-incubation of the cells with WRW4 prevents this fluorescence increase in a dose-dependent manner. nih.gov Research has demonstrated that WRW4 specifically inhibits the calcium increase induced by FPR2 agonists but not by agonists of other formyl peptide receptors like FPR1. selleckchem.com This assay provides functional evidence of the selective antagonism of WRW4 at the FPR2 receptor. caymanchem.commedchemexpress.com

Table 2: Inhibition of Agonist-Induced Calcium Flux by WRW4

| FPR2 Agonist | Effect of WRW4 | Reference(s) |

| WKYMVm | Inhibition | tocris.comselleckchem.comrndsystems.com |

| MMK-1 | Inhibition | selleckchem.comrndsystems.commedchemexpress.com |

| Amyloid β42 (Aβ42) | Inhibition | selleckchem.comrndsystems.commedchemexpress.com |

| F peptide | Inhibition | selleckchem.comrndsystems.commedchemexpress.com |

| fMLF (FPR1 agonist) | No Inhibition | selleckchem.comnih.gov |

This table summarizes the specific inhibitory action of WRW4 on calcium mobilization triggered by various FPR2 agonists, while showing its lack of effect on FPR1-mediated signaling.

The signaling cascade initiated by FPR2 activation also involves the mitogen-activated protein kinase (MAPK) pathway, including the activation of Extracellular Signal-Regulated Kinase (ERK). merckmillipore.com The phosphorylation of ERK (pERK) is a downstream marker of receptor activation. Assays measuring ERK activation are therefore valuable for confirming the antagonistic properties of WRW4.

In these experiments, cells expressing FPR2 are treated with an agonist in the presence or absence of WRW4. Cell lysates are then analyzed for the levels of phosphorylated ERK, typically by Western blotting or specific ELISA kits. Studies have shown that WRW4 effectively blocks the phosphorylation of ERK that is induced by FPR2 agonists like WKYMVm. invivochem.comoup.commedchemexpress.com This inhibition of a key downstream signaling molecule further solidifies the role of WRW4 as a potent and specific antagonist of FPR2-mediated cellular responses. selleck.co.jp

Chemotaxis and Migration Assays (e.g., Transwell, Scratch Assays)

Chemotaxis and cell migration are fundamental processes in the immune response, wound healing, and cancer metastasis. Assays that measure these processes are crucial for understanding the influence of WRW4 on cell motility.

Transwell Assays

Transwell assays, also known as Boyden chamber assays, are widely used to study the effect of WRW4 on chemotaxis. assaygenie.comscientificlabs.co.uk In this system, cells are placed in the upper chamber of a permeable support, and a chemoattractant is placed in the lower chamber. The ability of cells to migrate through the pores of the membrane towards the chemoattractant is then quantified.

WRW4 has been shown to inhibit the chemotactic migration of neutrophils induced by the amyloid-beta 42 (Aβ42) peptide. medchemexpress.com This inhibition is attributed to its antagonistic effect on FPR2. rndsystems.com Similarly, in studies involving peptides derived from soybean β-conglycinin, WRW4 was used to demonstrate that the migration of human peripheral polymorphonuclear leukocytes induced by the peptide MITLAIPVNKPGR is mediated through formyl peptide receptors. jst.go.jp

Scratch Assays

While less commonly cited in the direct context of WRW4 research compared to Transwell assays, scratch assays provide a valuable method for studying cell migration, particularly in the context of wound healing and cancer cell motility. This assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. The influence of WRW4 on this process can be assessed by treating the cells with the compound and comparing the migration rate to untreated controls.

Table 1: Summary of WRW4 Application in Chemotaxis and Migration Assays

| Assay Type | Cell Type | Chemoattractant/Stimulus | Observed Effect of WRW4 | Reference |

|---|---|---|---|---|

| Transwell Assay | Neutrophils | Amyloid-beta 42 (Aβ42) peptide | Inhibition of chemotactic migration | medchemexpress.com |

| Transwell Assay | Human peripheral polymorphonuclear leukocytes | MITLAIPVNKPGR (soybean-derived peptide) | Reduction of induced migration | jst.go.jp |

Superoxide (B77818) Production Assays

Superoxide production is a key component of the innate immune response, particularly in phagocytic cells like neutrophils. Assays measuring superoxide generation are used to investigate the role of FPR2 in oxidative burst and the inhibitory potential of WRW4.

WRW4 has been demonstrated to prevent the production of superoxide induced by amyloid-beta (1-42) in isolated human neutrophils. caymanchem.com This inhibitory effect underscores the role of FPR2 in mediating the inflammatory response to Aβ42 and highlights WRW4 as a tool to modulate this pathway. medchemexpress.cominvivochem.com

Table 2: Application of WRW4 in Superoxide Production Assays

| Cell Type | Inducing Agent | Observed Effect of WRW4 | Reference |

|---|---|---|---|

| Human neutrophils | Amyloid-beta (1-42) | Prevention of superoxide production | caymanchem.com |

Cellular and Molecular Biology Techniques

A variety of cellular and molecular biology techniques are utilized to dissect the mechanisms of action of WRW4 at the cellular and subcellular levels.

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. In the context of WRW4 research, it is used to quantify the expression of cell surface receptors like FPR2 and to profile different leukocyte populations. researchgate.net

In a mouse model of acute heart failure following myocardial infarction, flow cytometry was used to assess the impact of WRW4 on leukocyte profiling in the left ventricle and spleen. nih.gov The results showed that WRW4 administration led to a decrease in monocytes and an increase in pro-inflammatory macrophages in the infarcted left ventricle. nih.govnih.gov Furthermore, flow cytometry revealed that WRW4 treatment altered the neutrophil population, favoring the infiltration of immature Ly6Gint neutrophils. nih.gov

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. nih.govgene-quantification.debio-rad.com In WRW4 research, qRT-PCR is employed to understand how the blockade of FPR2 by WRW4 affects the transcription of genes involved in inflammation and other cellular processes.

For instance, in the study of acute heart failure, qRT-PCR analysis of the infarcted left ventricle in mice treated with WRW4 showed increased expression of pro-inflammatory markers such as TNF-α and IL-1β, and decreased expression of the anti-inflammatory marker Arg-1. nih.gov This indicates that FPR2 inhibition by WRW4 can shift the cellular response towards a pro-inflammatory state at the gene expression level.

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. nih.gov It is particularly valuable for studying signal transduction pathways by assessing the phosphorylation status of key signaling proteins.

In the context of WRW4, Western blotting has been used to demonstrate that WRW4 specifically blocks the phosphorylation of extracellular signal-regulated kinase (ERK) that is downstream of FPRL1 activation by the synthetic peptide WKYMVm. medchemexpress.com This provides direct evidence of WRW4's ability to inhibit a specific signaling cascade initiated by FPR2 activation.

Luminescent Probes for Receptor Interaction Visualization

The visualization of ligand-receptor interactions at the cellular level is a critical aspect of understanding the pharmacological profile of compounds like this compound. Luminescent probes offer a powerful tool for such investigations, enabling real-time imaging and providing insights into the binding dynamics at the target receptor, Formyl Peptide Receptor 2 (FPR2). These probes are typically designed by conjugating a luminescent molecule to a ligand known to bind the receptor of interest.

Research in this area has led to the development of sophisticated probes, including those based on transition metal complexes, which possess desirable photophysical properties such as long luminescence lifetimes and high photostability. rsc.org These characteristics are particularly advantageous for biological imaging, allowing for time-gated detection that minimizes interference from autofluorescence of biological samples. nih.gov

A notable example in the context of FPR2 research is the development of a luminescent iridium(III) complex conjugated to the peptide agonist WKYMVm. rsc.org This probe was designed to specifically target and "light up" FPR2 in living cells. rsc.org The study demonstrated that the probe's binding to FPR2-expressing Human Umbilical Vein Endothelial Cells (HUVEC) was dose- and time-dependent. rsc.org

Crucially, competition assays involving WRW4 were performed to validate the specificity of this luminescent probe for FPR2. rsc.org When HUVEC cells were pre-incubated with WRW4, a known selective antagonist of FPR2, the luminescence intensity from the iridium(III) complex probe was significantly decreased. rsc.orgresearchgate.net This quenching of luminescence in the presence of WRW4 is attributed to the competitive binding of WRW4 to FPR2, which blocks the interaction of the luminescent probe with the receptor. rsc.org These findings not only confirmed the selective targeting of the probe but also visually demonstrated the antagonistic action of WRW4 at the receptor site. rsc.orgbiocrick.com

The development of such luminescent probes represents a significant methodological advancement for studying WRW4 and its interactions with FPR2. It provides a visual and quantitative method to investigate receptor binding and antagonism in a cellular context, complementing traditional binding and functional assays.

Table of Luminescent Probes in FPR2 Research

| Probe Name | Probe Type | Luminescent Moiety | Targeting Ligand | Key Application in WRW4 Research | Reference |

| Complex 6 | Iridium(III) Complex | Iridium(III) | WKYMVm (FPR2 agonist) | Used in competition assays to visualize WRW4's antagonistic binding to FPR2. rsc.org | rsc.org |

Vii. Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Amino Acid Residues for FPR Interaction

The peptide component of WRW4 Trifluoroacetate (B77799), Trp-Arg-Trp-Trp-Trp-Trp-CONH₂ (WRWWWW), was identified through the screening of hexapeptide libraries. nih.govaai.org The primary goal of this screening was to discover peptides that could inhibit the binding of the potent FPR2 agonist, Trp-Lys-Tyr-Met-Val-d-Met-CONH₂ (WKYMVm), to its receptor. nih.govaai.org The identification of WRWWWW as the most potent antagonist from this library highlighted the critical importance of its specific amino acid composition and sequence for interacting with FPRs. nih.gov

The structure of WRW4 is notable for its high content of tryptophan (Trp) residues, which constitute five of the six amino acids. The bulky, aromatic indole (B1671886) side chain of tryptophan is known to participate in hydrophobic and π-π stacking interactions, which are likely critical for anchoring the peptide within the binding pocket of the receptor. The single arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, introduces a potential site for electrostatic interactions or hydrogen bonding with negatively charged or polar residues in the receptor.

Initial research from the hexapeptide library screening demonstrated that specific substitutions at various positions within the peptide sequence led to a significant decrease in inhibitory activity. This underscores the importance of the specific arrangement of the tryptophan and arginine residues for potent antagonism.

| Peptide Sequence | Inhibitory Potency (IC₅₀) |

|---|---|

| Trp-Arg-Trp-Trp-Trp-Trp-NH₂ (WRW4) | Potent |

| Other screened hexapeptides | Less Potent / Inactive |

This table is a representation of findings indicating that among various hexapeptides screened, the WRWWWW sequence showed the most potent activity in inhibiting agonist binding to FPRL1/FPR2. nih.govaai.org

Influence of Peptide Modifications on Receptor Selectivity and Potency

Peptide modifications play a crucial role in defining the potency and receptor selectivity of WRW4. A key characteristic of WRW4 is its selective antagonism of FPR2 and Formyl Peptide Receptor 3 (FPR3), with minimal activity at Formyl Peptide Receptor 1 (FPR1). scienceopen.commdpi.com This selectivity was established in studies showing that WRW4 effectively blocks cellular responses induced by FPR2 agonists—such as WKYMVm, MMK-1, and Amyloid β42 (Aβ42)—but fails to inhibit responses triggered by the FPR1-specific agonist, N-formyl-Met-Leu-Phe (fMLF). nih.govaai.org The compound demonstrates a half-maximal inhibitory concentration (IC₅₀) of 0.23 µM for the inhibition of WKYMVm binding to FPR2.

Another significant modification is the amidation of the C-terminus (Trp-CONH₂). This is a common strategy in peptide drug design to increase metabolic stability by protecting against carboxypeptidase degradation. C-terminal amidation can also enhance receptor binding affinity by introducing an additional hydrogen bond donor and removing the negative charge of the C-terminal carboxyl group, which could be repulsive to a negatively charged binding pocket.

| Receptor | Agonist | Effect of WRW4 (10 µM) |

|---|---|---|

| FPRL1 (FPR2) | WKYMVm | Inhibition of Ca²⁺ increase nih.govaai.org |

| FPRL1 (FPR2) | MMK-1 | Inhibition of Ca²⁺ increase nih.govaai.org |

| FPRL1 (FPR2) | Amyloid β42 | Inhibition of Ca²⁺ increase nih.govaai.org |

| FPR1 | fMLF | No inhibition of Ca²⁺ increase nih.govaai.org |

Computational Approaches in Ligand-Receptor Docking and Modeling

While a co-crystal structure of WRW4 bound to an FPR is not yet available, computational methods have provided valuable insights into the potential binding modes of ligands with this receptor family. scienceopen.comnih.gov Significant advancements in understanding the receptor's architecture came from the determination of the crystal structure of FPR2 in complex with the agonist WKYMVm. researchgate.netrcsb.orgnih.gov These structures revealed a deep ligand-binding pocket located within the transmembrane helical bundle of the receptor. researchgate.net

Computational docking and molecular dynamics simulations are instrumental in modeling the interaction between ligands and receptors like FPR2. nih.govacs.org These approaches help in predicting the binding pose of a ligand and identifying key interactions. For instance, a molecular docking study of the compound COL with FPR2, whose effects are blocked by WRW4, suggested that it binds in a relatively shallow and transversal pattern, distinct from the deep insertion of the agonist WKYMVm. nih.gov This implies that antagonists and agonists may occupy the binding site differently to exert their opposing effects.

In the absence of a direct co-crystal structure, these computational models rely on the known structure of FPR2 and the principles of ligand-receptor interactions. scienceopen.com Methods such as quantitative structure-activity relationship (QSAR) are also employed to correlate the structural features of a series of compounds with their biological activities, further guiding the design of novel and more potent ligands. mdpi.comnih.gov These computational strategies are essential for rational drug design, allowing for the virtual screening of compounds and the optimization of lead candidates by predicting how structural modifications might influence binding affinity and receptor selectivity. researchgate.net

Viii. Emerging Research Directions and Future Perspectives

Development of Novel FPR2/FPRL1 Antagonists Based on the WRW4 Scaffold

The success of WRW4 as a selective FPR2/FPRL1 antagonist has spurred efforts to develop new and improved antagonists based on its chemical structure. The hexapeptide sequence of WRW4, Trp-Arg-Trp-Trp-Trp-Trp-NH2, provides a foundational scaffold for medicinal chemists to modify and enhance its properties. caymanchem.comcpcscientific.com The primary goals of these endeavors are to create antagonists with even greater potency, selectivity, and improved pharmacokinetic profiles.

One avenue of research involves the synthesis of peptide analogs by substituting specific amino acids within the WRW4 sequence. These modifications aim to identify key residues responsible for receptor binding and antagonism, potentially leading to the design of more potent and selective inhibitors. Furthermore, the development of non-peptide small molecules that mimic the binding of WRW4 to FPR2 is a significant area of interest. These smaller molecules may offer advantages in terms of oral bioavailability and metabolic stability, making them more suitable for clinical development. The search for novel FPR antagonists is considered a fundamental goal in biomedical research due to the therapeutic potential of targeting these receptors. mdpi.com

Investigation of WRW4 in Additional Disease Models and Pathophysiological Contexts

The role of FPR2 in various inflammatory and disease processes has made WRW4 a valuable probe for exploring its function in diverse pathophysiological settings. researchgate.netnih.gov Current research is actively investigating the effects of WRW4 in a growing number of disease models.

Neurodegenerative and Neurological Disorders: The activation of FPRL1 (FPR2) is linked to neurodegenerative disorders. cpcscientific.com WRW4 has been shown to inhibit the effects of amyloid-beta 42 (Aβ42), a peptide implicated in Alzheimer's disease, including blocking Aβ42-induced superoxide (B77818) generation and chemotactic migration of neutrophils. rndsystems.comtocris.commedchemexpress.com It also completely inhibits the internalization of Aβ42 peptide in human macrophages. medchemexpress.com Research has also shown that WRW4 treatment can partially reverse transcriptomic changes in the brain associated with stress-induced depressive and anxiety-like behaviors in mice. researchgate.net

Cardiovascular Diseases: FPR2 plays a complex role in cardiovascular health and disease. nih.gov Studies using WRW4 have provided insights into its function in conditions like acute heart failure and myocardial infarction. nih.gov In a mouse model of acute heart failure, WRW4 administration was found to impair leukocyte trafficking and lead to a pro-inflammatory environment, suggesting a critical role for FPR2 in the initial inflammatory response and subsequent cardiac healing. nih.gov Conversely, in models of ischemia-reperfusion injury, FPR2 activation has shown protective effects, and WRW4 has been used to confirm the receptor's involvement in these beneficial outcomes. nih.gov

Inflammatory Diseases: The involvement of FPR2 in inflammation is a major area of investigation. cpcscientific.com In a mouse model of acute lung injury caused by S. pneumoniae, WRW4 increased lung edema and protein levels in the bronchoalveolar lavage fluid. caymanchem.com In models of acute peritonitis, WRW4 was able to reverse the anti-inflammatory actions of the FPR2 agonist WKYMV. nih.govmdpi.com Additionally, in hyperoxia-induced lung injury in newborn mice, WRW4 reduced the levels of inflammatory cytokines. nih.gov

Cancer: Emerging evidence suggests a role for FPR2 in cancer progression. Research has demonstrated that FPR2 signaling can promote the aerobic metabolism of glucose in cancer cells, a phenomenon known as the Warburg effect. nih.gov The use of WRW4 in these studies helped to confirm that this metabolic reprogramming was indeed mediated by FPR2. nih.gov

Interactive Table of WRW4 Research in Disease Models

| Disease Model | Key Findings with WRW4 | References |

| Neurodegenerative Disorders (e.g., Alzheimer's Disease models) | Inhibits Aβ42-induced superoxide generation and neutrophil chemotaxis. rndsystems.comtocris.commedchemexpress.com | rndsystems.comtocris.commedchemexpress.com |

| Acute Heart Failure | Impaired leukocyte trafficking, leading to a non-resolving inflammatory state. nih.gov | nih.gov |

| Acute Lung Injury | Increased lung edema and protein in bronchoalveolar lavage fluid. caymanchem.com | caymanchem.com |

| Acute Peritonitis | Reversed the anti-inflammatory effects of an FPR2 agonist. nih.govmdpi.com | nih.govmdpi.com |

| Cancer (e.g., Lung Cancer Cells) | Blocked FPR2-mediated increases in glucose metabolism. nih.gov | nih.gov |

| Stress-Induced Anxiety/Depression | Partially reversed stress-induced transcriptomic changes in the brain. researchgate.net | researchgate.net |

| Hyperoxia-Induced Lung Injury (newborn mice) | Reduced levels of inflammatory cytokines. nih.gov | nih.gov |

Elucidation of Biased Signaling Pathways Mediated by FPRs and WRW4

A fascinating and complex aspect of FPR biology is the concept of "biased agonism" or "biased signaling." researchgate.netfrontiersin.org This phenomenon describes how different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways, leading to varied cellular responses. researchgate.netfrontiersin.org WRW4 is proving to be an essential tool for dissecting these biased signaling cascades.

FPRs can couple to various intracellular signaling molecules, including G-proteins, which in turn modulate pathways like calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net By selectively blocking FPR2, WRW4 allows researchers to determine which signaling events are specifically mediated by this receptor in response to different agonists. For instance, studies have shown that WRW4 can block ERK phosphorylation that is downstream of FPRL1 activation by the agonist WKYMVm. medchemexpress.com

Recent research has highlighted how FPR2 signaling can be biased to enhance efferocytosis (the clearance of apoptotic cells) through pathways involving RAC1 and cAMP, an effect that was abolished by WRW4. nih.gov This suggests that developing biased agonists that selectively promote these pro-resolving pathways, while avoiding pro-inflammatory ones, could be a promising therapeutic strategy. frontiersin.org The ability of WRW4 to antagonize specific ligand-induced effects helps to map the landscape of biased signaling through FPR2. researchgate.netnih.gov

Advanced Methodologies for Studying WRW4's Cellular Dynamics

Understanding how WRW4 interacts with cells and modulates receptor function requires sophisticated research techniques. Advanced methodologies are being employed to study the cellular dynamics of this compound and its target, FPR2.

Fluorescence-Based Imaging: Techniques such as immunofluorescence and the use of fluorescently tagged ligands are crucial for visualizing the localization and trafficking of FPR2 within cells. For example, a rhodamine-conjugated peptide was used as a probe to demonstrate binding to FPR2 on neutrophils, and the specificity of this binding was confirmed by its reduction in the presence of WRW4. brunel.ac.uk These methods allow researchers to observe receptor internalization and other dynamic processes in real-time.

Flow Cytometry: This high-throughput technique is used to quantify receptor expression on the surface of different cell populations and to measure cellular responses like reactive oxygen species (ROS) production. biorxiv.org Studies have utilized flow cytometry to show changes in FPR2 expression on immune cells and to confirm that WRW4 can block agonist-induced effects. biorxiv.org

Single-Cell RNA Sequencing: This powerful technology allows for the detailed analysis of gene expression in individual cells. It has been used to identify distinct neutrophil subpopulations and to investigate how Fpr2 deficiency or blockade with WRW4 affects their gene expression profiles and functions, such as degranulation and ROS generation. biorxiv.org

Metabolomic and Proteomic Analyses: These "omics" approaches provide a broad overview of the changes in cellular metabolites and proteins following FPR2 stimulation or inhibition with WRW4. Metabolomic analysis has revealed that FPR2 activation alters the intracellular lipid profile of macrophages, an effect that can be modulated by WRW4. nih.gov Phospho-proteomic analysis has shown that FPR2 stimulation leads to the phosphorylation of numerous proteins involved in metabolic processes, providing a deeper understanding of the signaling networks controlled by this receptor. nih.gov

These advanced methodologies are providing unprecedented insights into the molecular mechanisms of WRW4 action and the intricate biology of the formyl peptide receptor family, paving the way for future therapeutic innovations.

Q & A

Q. What are standard protocols for determining the optimal concentration of WRW4 Trifluoroacetate in FPRL1 antagonism assays?

- Methodological Answer : Begin with dose-response experiments using FPRL1-specific agonists like WKYMVm or Abeta42. Measure intracellular calcium influx (via fluorescent probes like Fluo-4) or reactive oxygen species (ROS) production. Calculate the half-maximal inhibitory concentration (IC50) using nonlinear regression analysis. For WRW4, the reported IC50 is 0.23 µM against WKYMVm-induced FPRL1 activation . Include controls with FPR2-specific agonists to confirm receptor specificity.

Q. How to validate FPRL1 antagonism specificity of this compound in cellular models?

- Methodological Answer : Use receptor-blocking assays with multiple FPRL1 agonists (e.g., MMK-1, Abeta42) and measure downstream effects such as calcium signaling or ERK phosphorylation. Compare results with FPR2-selective agonists (e.g., Annexin A1 peptides) to rule out cross-reactivity. Validate specificity further via siRNA-mediated knockdown of FPRL1; loss of WRW4’s inhibitory effects would confirm target specificity .

Q. What are recommended storage conditions and handling protocols for this compound?

- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers. Reconstitute in sterile PBS or cell culture-grade DMSO (≤0.1% final concentration) to avoid aggregation. Verify peptide integrity post-reconstitution using MALDI-TOF mass spectrometry or HPLC .

Advanced Research Questions